molecular formula C8H12F3NO B11821390 4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z

4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z

Cat. No.: B11821390
M. Wt: 195.18 g/mol
InChI Key: CUYARTGXSIEHIF-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a tert-butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, typically involves the reaction of tert-butylamine with a suitable trifluoromethyl-containing precursor. One common method involves the use of trifluoroacetone as the starting material. The reaction proceeds through a nucleophilic addition of tert-butylamine to the carbonyl group of trifluoroacetone, followed by dehydration to form the enone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance the reaction efficiency. The purification process may involve techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the enone structure to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The tert-butylamino group can participate in hydrogen bonding or electrostatic interactions with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one, Z, is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications. Additionally, the combination of the tert-butylamino and trifluoromethyl groups provides a unique structural framework that can be exploited in the design of new molecules with specific properties.

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

(Z)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C8H12F3NO/c1-7(2,3)12-5-4-6(13)8(9,10)11/h4-5,12H,1-3H3/b5-4-

InChI Key

CUYARTGXSIEHIF-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)N/C=C\C(=O)C(F)(F)F

Canonical SMILES

CC(C)(C)NC=CC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.